
(2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Techniques like thermal analysis and physical property measurement are used .科学的研究の応用
Fluorinated Amino Acids Synthesis
Pigza, Quach, and Molinski (2009) describe the stereoselective synthesis of valuable fluorinated amino acids, starting from 4,4,4-trifluoro-3-methylbutanoic acid, which shares structural similarities with (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride. This process involves the conversion to a chiral oxazoline, oxidative rearrangement, and hydrogenation, highlighting the compound's utility in creating configurationally pure hydrochloride salts of amino acids (Pigza, Quach, & Molinski, 2009).
Environmental Impact Studies
Research by Ruan et al. (2015) on the environmental behaviors and potential adverse effects of fluorinated substances, including polyfluorinated ether sulfonates, underlines the importance of understanding the environmental impact of fluorinated compounds like (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride (Ruan et al., 2015).
Novel Synthetic Approaches
Scherer, Yamanouchi, and Onox (1990) discuss a novel technique for synthesizing perfluorochemicals, which could be applicable to compounds like (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride. This method involves liquid-phase photofluorination with elemental fluorine, demonstrating an alternative approach to classical fluorination methods (Scherer, Yamanouchi, & Onox, 1990).
Complex Formation Studies
Castaneda, Denisov, and Schreiber (2001) investigated the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, which could provide insights into the behavior of (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride in similar environments (Castaneda, Denisov, & Schreiber, 2001).
Amination Kinetics
Kawabe and Yanagita (1971) studied the amination of chloromethylated polystyrene with 2-aminobutanol, which could be relevant for understanding the reactivity of (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride in polymer chemistry (Kawabe & Yanagita, 1971).
Aminating Agents Studies
George and Lappert (1969) demonstrated the effectiveness of aminostannanes as aminating agents via metathetical ligand-exchange reactions. This research could provide a context for the use of fluorinated amines like (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride in similar reactions (George & Lappert, 1969).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2S)-1,1-difluoro-3-methylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEXRMQFEAIETM-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

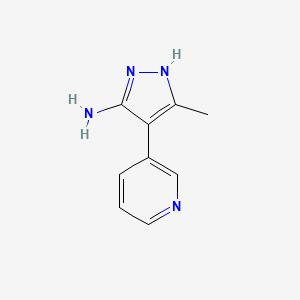
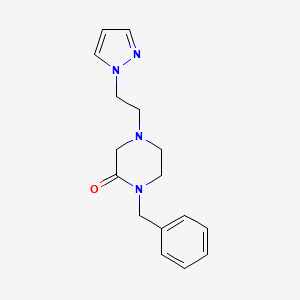
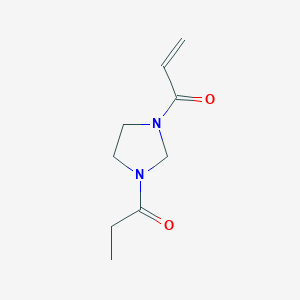
![N-(benzo[d]thiazol-6-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2570576.png)
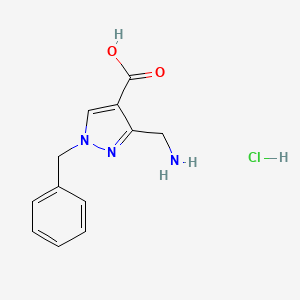
![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid](/img/structure/B2570579.png)
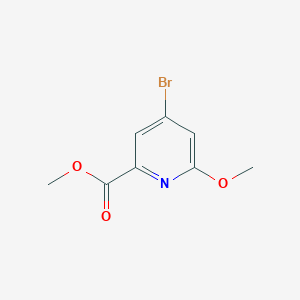


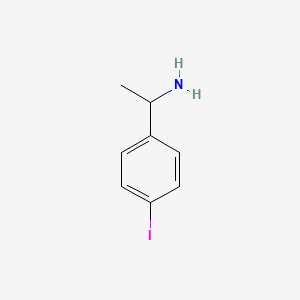
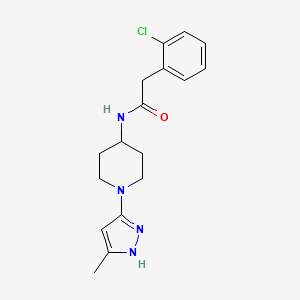

![(E)-N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2570591.png)
